![molecular formula C18H13ClF4N4O2S B2481687 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea CAS No. 303147-93-5](/img/structure/B2481687.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea
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Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea is a useful research compound. Its molecular formula is C18H13ClF4N4O2S and its molecular weight is 460.83. The purity is usually 95%.
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Scientific Research Applications
Agrochemicals
Trifluoromethylpyridine (TFMP) and its derivatives play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds leverage the unique physicochemical properties of the fluorine atom and the pyridine moiety to combat pests effectively .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The combination of fluorine’s unique properties and the pyridine scaffold contributes to their biological activities. These compounds hold promise for future drug discovery .
Antimicrobial Potential
While not directly related to “1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea,” it’s worth noting that certain derivatives of trifluoromethylpyridine exhibit good antimicrobial potential. For instance, compounds 1a and 1b have demonstrated antimicrobial activity .
Plant Hormone Precursor
Indole derivatives, including those with indole-3-acetic acid (IAA), serve as plant hormones. IAA is produced by the degradation of tryptophan in higher plants. Although not directly related to our compound, indole derivatives are of wide interest due to their diverse biological and clinical applications .
Catalytic Reactions
Heteroarenes containing trifluoromethyl groups can participate in catalytic reactions. For example, silylated boronic esters, including those with trifluoromethylpyridine moieties, can be substrates in protodeboronation reactions, yielding useful products .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the biological activities of similar compounds, such as trifluoromethylpyridine (tfmp) derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The physicochemical properties of similar compounds, such as tfmp derivatives, are known to influence their pharmacokinetics .
Result of Action
It’s known that similar compounds, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the biological activities of similar compounds, such as tfmp derivatives, are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[(4-fluorophenyl)methoxy]thiophen-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N4O2S/c19-13-7-11(18(21,22)23)8-24-15(13)26-27-17(28)25-16-14(5-6-30-16)29-9-10-1-3-12(20)4-2-10/h1-8H,9H2,(H,24,26)(H2,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIRZJZTHOXTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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